molecular formula C23H32N2O5S B10969717 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10969717
M. Wt: 448.6 g/mol
InChI Key: WUFSLBMWXOMVRL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Attachment of the Sulfonyl Group: The sulfonyl group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling and Functionalization: The final steps involve coupling the intermediates and functionalizing the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the piperazine moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the sulfonyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its piperazine moiety is of particular interest due to its presence in many bioactive compounds.

Medicine

In medicinal chemistry, 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperazine moiety play crucial roles in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
  • 3,4-Dimethyl-6-[(4-{[4-(methyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

The uniqueness of 3,4-Dimethyl-6-[(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both a sulfonyl group and a piperazine moiety, along with the cyclohexene ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H32N2O5S

Molecular Weight

448.6 g/mol

IUPAC Name

3,4-dimethyl-6-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C23H32N2O5S/c1-15(2)18-5-7-19(8-6-18)31(29,30)25-11-9-24(10-12-25)22(26)20-13-16(3)17(4)14-21(20)23(27)28/h5-8,15,20-21H,9-14H2,1-4H3,(H,27,28)

InChI Key

WUFSLBMWXOMVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)O)C

Origin of Product

United States

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